molecular formula C7H5F3O2S B13065259 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid

2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid

Cat. No.: B13065259
M. Wt: 210.18 g/mol
InChI Key: OHJIVAXEHHANNU-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid is an organosulfur compound with the molecular formula C7H5F3O2S This compound features a thiophene ring substituted with a trifluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of the trifluoromethyl group into the thiophene ring followed by the attachment of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Uniqueness: 2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid

InChI

InChI=1S/C7H5F3O2S/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H,11,12)

InChI Key

OHJIVAXEHHANNU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC(=O)O)C(F)(F)F

Origin of Product

United States

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